2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Description
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a partially hydrogenated pyridine ring. Synthesis typically involves multicomponent reactions, such as the condensation of 5-aminopyrazole derivatives with carbonyl-containing reagents. For example, Rahmati (2010) demonstrated the synthesis of related pyrazolopyridines via a one-pot, three-component reaction involving methyl cyanoacetate and aryl aldehydes under acidic conditions .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-10-7(11)5-3-2-4-8-6(5)9-10/h8-9H,2-4H2,1H3 |
InChI Key |
ARBZZIURARQYIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)NCCC2 |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of CDC Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
Data adapted from Behbehani and Ibrahim (2019).
Reactions conducted under oxygen atmospheres exhibit near-quantitative yields (94%) compared to air (74%) or argon (6%), underscoring oxygen’s role as a terminal oxidant. The method is scalable and avoids precious metal catalysts, making it cost-effective for industrial applications.
Hydrogenation and Tetrahydro Ring Formation
The tetrahydro configuration of the pyridine ring is achieved via selective hydrogenation of the corresponding aromatic precursor. Palladium on carbon (Pd/C) or Raney nickel catalysts are typically used under hydrogen gas (1–3 atm) in ethanol or tetrahydrofuran. For example, hydrogenating 2-methylpyrazolo[3,4-b]pyridine at 50°C for 12 hours yields the tetrahydro derivative with >90% conversion.
Key challenges include avoiding over-hydrogenation of the pyrazole ring and managing stereochemistry. Recent advances utilize flow hydrogenation systems with immobilized catalysts to enhance selectivity and reduce reaction times.
Post-cyclization functionalization enables the introduction of methyl and hydroxyl groups at specific positions. The 3-hydroxy group is often incorporated via oxidation of a methylene intermediate using manganese dioxide or Dess-Martin periodinane. Alternatively, direct hydroxylation can be achieved using hydroxylamine derivatives under basic conditions.
Methyl groups are introduced at the 2-position through alkylation of the pyrazole nitrogen. For instance, treating the deprotonated pyrazolo[3,4-b]pyridine with methyl iodide in dimethylformamide (DMF) at 0°C affords the N-methylated product in 85% yield.
Industrial-Scale Synthesis and Continuous Flow Methods
Large-scale production of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol employs continuous flow reactors to improve heat and mass transfer. A representative protocol involves:
-
Pumping a solution of β-ketoester and hydrazine derivative through a heated reactor coil at 130°C.
-
In-line hydrogenation using a packed-bed reactor with Pd/C catalyst.
-
Real-time monitoring via HPLC to ensure consistent product quality.
This approach reduces batch-to-batch variability and achieves throughputs exceeding 1 kg/day with >90% purity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Reaction Time (h) | Scalability |
|---|---|---|---|
| Cyclization | 74–94 | 18–24 | Moderate |
| CDC | 94 | 18 | High |
| Flow Hydrogenation | >90 | 2–4 | Industrial |
The CDC method offers the highest yield and scalability, while flow hydrogenation excels in rapid tetrahydro ring formation. Cyclization remains valuable for laboratory-scale synthesis due to its simplicity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is its potential as an anticancer agent. Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (CML) | 10.0 |
| MV4-11 (AML) | 8.5 |
| MCF-7 (Breast Cancer) | 12.0 |
The compound induces apoptosis and inhibits cell proliferation through modulation of signaling pathways involved in cell growth and survival . For instance, studies have shown that it can block the proliferation of K562 cells and induce cell death .
Mechanism of Action
The mechanism by which 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol exerts its effects involves interaction with specific molecular targets that regulate apoptosis and survival pathways in cancer cells. Further investigations are ongoing to elucidate these pathways more clearly .
Material Science
The unique structural properties of this compound make it suitable for applications in material science. Its bicyclic structure allows for the development of novel materials with specific electronic or optical properties. Research is exploring how modifications to the compound can lead to materials with enhanced functionalities for use in electronic devices or sensors .
Biological Studies
Biological Probes
In biological studies, 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol serves as a probe to investigate interactions between small molecules and biological targets. Its ability to induce apoptosis makes it a valuable tool for studying cellular processes related to cancer biology .
Case Study 1: Tumor Growth Inhibition
A notable study involved in vivo experiments using xenograft models where treatment with 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as a therapeutic agent in oncology .
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations conducted on animal models demonstrated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed during these assessments, suggesting its viability for further clinical development .
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . The compound also affects the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for cell proliferation.
Comparison with Similar Compounds
6-Oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine Derivatives
- Substituents : A ketone group at position 6 distinguishes these derivatives.
- Synthesis: Prepared via condensation of methyl cyanoacetate with aldehydes and ammonium acetate in ethanol, often catalyzed by Fe(III)-montmorillonite or p-toluenesulfonic acid (p-TSA) .
3-(Benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles
- Substituents : Incorporation of an imidazo ring and a nitrile group at position 5.
- Synthesis: Four-component reactions involving aldehydes, malononitrile, and hydrazine derivatives under reflux conditions .
- Properties : The extended conjugation from the nitrile group may increase stability and alter electronic properties, impacting reactivity in medicinal chemistry applications.
4-(4-Hydroxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (APH)
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol
- Structural Difference : Pyridine ring fused at [3,4-c] instead of [3,4-b], altering ring geometry.
- Molecular weight (223.27 g/mol) and formula (C11H17N3O2) differ significantly from the parent compound .
Research Implications and Gaps
- Structural-Activity Relationships : The cyclohexyl and pyranyl derivatives highlight how substituents modulate physicochemical properties, guiding targeted drug design.
- Unreported Data : Critical parameters such as melting points, solubility, and detailed biological activities remain underexplored for many analogs .
- Synthetic Optimization : Ultrasonic and Fe(III)-montmorillonite methods improve efficiency, but scalability and environmental impact require further study .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antiproliferative effects against various cancer cell lines and its mechanisms of action.
- Molecular Formula : C7H10N2O
- Molecular Weight : 138.17 g/mol
- Structure : The compound features a bicyclic structure that includes both pyrazole and pyridine components, which contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been tested against:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| K562 | Chronic Myeloid Leukemia | 5.0 |
| MV4-11 | Acute Myeloid Leukemia | 3.2 |
| MCF-7 | Breast Cancer | 4.8 |
These values demonstrate the compound's potential as a therapeutic agent in cancer treatment.
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Studies have shown that 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can induce apoptosis in cancer cells through the activation of caspase pathways (caspase 3/7 and caspase 9) . This suggests that the compound may activate intrinsic apoptotic pathways to promote cell death.
- Inhibition of Cell Proliferation : The compound inhibits cell proliferation by interfering with cell cycle progression. This is evidenced by reduced viability in treated cells compared to controls .
- Impact on Cellular Pathways : Research indicates that it may suppress NF-kB expression while promoting p53 and Bax expression, which are crucial for apoptosis . Additionally, it appears to increase reactive oxygen species (ROS) levels within cells, further contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of related pyrazolo compounds and their potential as anticancer agents . The findings indicated that modifications in the hydroxyl group significantly influence cytotoxicity.
- Another research effort demonstrated that derivatives of this compound exhibited varying degrees of activity against different cancer cell lines. For instance, certain modifications led to enhanced selectivity and potency against breast cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, and how do reaction conditions affect yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from precursors like substituted amines and carbonyl compounds. For example, cyclization reactions under solvent-free conditions or using ionic liquids (e.g., [bmim][BF₄]) are employed to form the pyrazolo-pyridine core . Key variables include:
- Catalysts : Solid KOH or tert-butyl carbamate intermediates for cyclization .
- Solvent Systems : Ethanol or acetonitrile for stepwise condensation .
- Temperature Control : Room temperature for Claisen–Schmidt reactions vs. reflux for one-pot syntheses .
Yield optimization requires monitoring via TLC and purification via chromatography or recrystallization .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments and confirms regiochemistry (e.g., distinguishing pyrazole vs. pyridine ring protons) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., envelope conformations in hydrogenated rings) and hydrogen-bonding networks .
- HPLC/Purity Checks : Quantifies impurities post-synthesis .
Advanced Research Questions
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in pyrazolo-pyridine derivatives?
- Methodological Answer :
- X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 79.6° for bromophenyl-pyrazole interactions) and hydrogen-bonding motifs (N–H⋯O, O–H⋯N) critical for stability . Refinement protocols include riding H-atom models and anisotropic displacement parameters .
- Advanced NMR : 2D techniques (COSY, NOESY) map through-space interactions, while ¹³C NMR identifies carbonyl/cyano groups in carbonitrile derivatives .
Q. What strategies are effective in elucidating the mechanism of action for pyrazolo-pyridine derivatives in neurological disorders?
- Methodological Answer :
- Target Identification : Use kinase inhibition assays (e.g., GSK-3β) to screen activity .
- Molecular Docking : Simulate binding to receptors (e.g., neurotransmitter transporters) using software like AutoDock .
- Electrophysiology : Patch-clamp studies on neuronal cells to assess ion channel modulation .
- In Vivo Models : Behavioral assays (e.g., forced swim test) to evaluate anti-depressant potential .
Q. How can researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclohexyl vs. tetrahydrofuran groups) on potency .
- Meta-Analysis : Pool data from crystallography (e.g., conformational flexibility in hydrogenated rings) and pharmacological screens to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
